
N-piperidin-3-ylbenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-piperidin-3-ylbenzamide hydrochloride” is a chemical compound with the CAS Number: 403479-38-9 . It has a molecular weight of 240.73 and its IUPAC name is N-(piperidin-3-yl)benzamide hydrochloride .
Molecular Structure Analysis
The InChI code for “N-piperidin-3-ylbenzamide hydrochloride” is 1S/C12H16N2O.ClH/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);1H . This indicates that the molecule is composed of a benzamide group attached to a piperidin-3-yl group, along with a hydrochloride group.Scientific Research Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti … .
Piperidine derivatives, such as N-piperidin-3-ylbenzamide hydrochloride, have a wide range of applications in the field of pharmaceuticals and drug design . Here are some potential applications:
-
Drug Design Piperidines are among the most important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
-
Pharmacological Applications Piperidine derivatives have shown significant pharmacological activity . They have been used in the discovery and biological evaluation of potential drugs .
-
Anticancer Applications Some piperidine derivatives have shown potential in the treatment of various types of cancers . They can lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
-
Synthesis of Biologically Active Piperidines Piperidines are used in the synthesis of biologically active piperidines . This includes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
-
Multicomponent Reactions Piperidines are used in multicomponent reactions . These are reactions where three or more reactants combine to form a product .
-
Cyclization and Annulation Piperidines are used in cyclization and annulation processes . These are reactions that lead to the formation of cyclic compounds .
Piperidine derivatives, such as N-piperidin-3-ylbenzamide hydrochloride, have a wide range of applications in the field of pharmaceuticals and drug design . Here are some potential applications:
-
Drug Design Piperidines are among the most important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
-
Pharmacological Applications Piperidine derivatives have shown significant pharmacological activity . They have been used in the discovery and biological evaluation of potential drugs .
-
Anticancer Applications Some piperidine derivatives have shown potential in the treatment of various types of cancers . They can lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
-
Synthesis of Biologically Active Piperidines Piperidines are used in the synthesis of biologically active piperidines . This includes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
-
Multicomponent Reactions Piperidines are used in multicomponent reactions . These are reactions where three or more reactants combine to form a product .
-
Cyclization and Annulation Piperidines are used in cyclization and annulation processes . These are reactions that lead to the formation of cyclic compounds .
Safety And Hazards
The safety information for “N-piperidin-3-ylbenzamide hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-piperidin-3-ylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJIGSSKZDCZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-piperidin-3-ylbenzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2668630.png)
![2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B2668632.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide](/img/structure/B2668635.png)
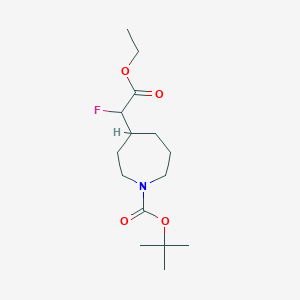
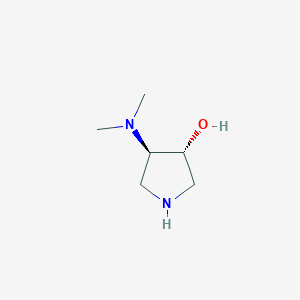
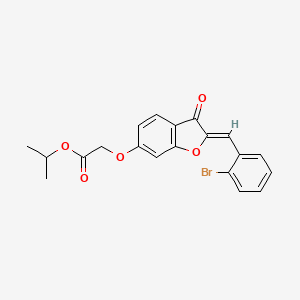
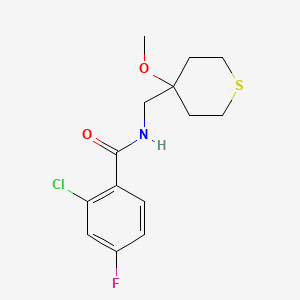
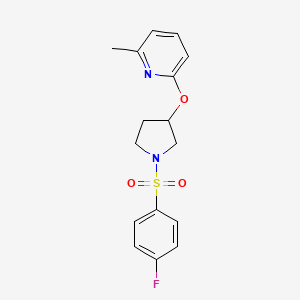
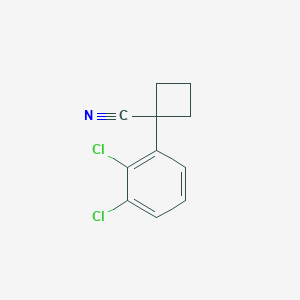
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2668648.png)

![4-[(2S,4R)-1-(2-chloropyridine-4-carbonyl)-4-fluoropyrrolidine-2-carbonyl]morpholine](/img/structure/B2668651.png)
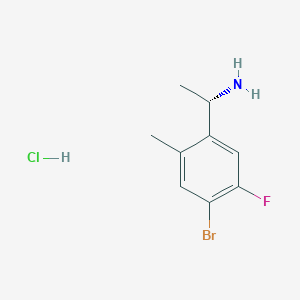
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid](/img/structure/B2668653.png)